molecular formula C6H8BrIO B15296629 4-Bromo-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane

4-Bromo-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane

Cat. No.: B15296629
M. Wt: 302.94 g/mol
InChI Key: QMBIUOJMRRBQFB-UHFFFAOYSA-N
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Description

4-Bromo-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane is a synthetically valuable, bifunctional chemical scaffold designed for advanced medicinal chemistry and drug discovery research. This compound features a strained 2-oxabicyclo[2.1.1]hexane core, which has been identified as a superior saturated bioisostere for ortho -substituted phenyl rings . This replacement strategy is a powerful tool to improve the physicochemical properties of lead compounds, notably by reducing lipophilicity and dramatically enhancing water solubility while maintaining biological activity and conformational rigidity . The molecule is strategically functionalized with both bromo and iodomethyl groups, making it an excellent electrophilic building block for further diversification. Researchers can leverage these handles for various cross-coupling reactions and nucleophilic substitutions to create a diverse array of disubstituted analogs. The primary research application of this compound is in the synthesis of novel bioactive molecules, serving as a key intermediate for constructing candidates in medicinal chemistry programs . Its use is strictly limited to laboratory research applications. FOR RESEARCH USE ONLY. Not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C6H8BrIO

Molecular Weight

302.94 g/mol

IUPAC Name

4-bromo-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane

InChI

InChI=1S/C6H8BrIO/c7-5-1-6(2-5,3-8)9-4-5/h1-4H2

InChI Key

QMBIUOJMRRBQFB-UHFFFAOYSA-N

Canonical SMILES

C1C2(CC1(OC2)CI)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane typically involves photochemical reactions. One common method is the [2+2] cycloaddition of alkenes, which can be facilitated by photochemistry . This approach allows for the efficient formation of the bicyclic structure with the desired substituents.

Industrial Production Methods

While specific industrial production methods for 4-Bromo-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane are not well-documented, the general principles of photochemical synthesis and cycloaddition reactions can be scaled up for industrial applications. The use of photochemical reactors and controlled reaction conditions would be essential for large-scale production.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine and iodine groups undergo nucleophilic substitution (SN2) at different rates, influenced by steric hindrance and leaving-group ability:

Halogen Site Relative Reactivity Common Nucleophiles Products
Bromine (C4)ModerateAmines, alkoxides, thiolsSubstituted bicyclic ethers
Iodine (C1)HighAzides, CN⁻, RS⁻Functionalized derivatives (e.g., azides, nitriles)
  • Mechanism : The iodomethyl group reacts preferentially in polar aprotic solvents (e.g., DMF) due to iodide’s superior leaving-group ability. For example, reaction with sodium azide yields 1-(azidomethyl)-4-bromo-2-oxabicyclo[2.1.1]hexane .

  • Steric Effects : The bicyclic structure imposes steric constraints, limiting bulkier nucleophiles (e.g., tert-butoxide) to outer-sphere pathways.

Elimination Reactions

Under basic conditions, dehydrohalogenation occurs selectively:

Conditions Elimination Site Major Product
KOtBu/THF, 60°CIodomethyl (C1)4-Bromo-2-oxabicyclo[2.1.1]hexene
DBU/DCM, room temperatureBromine (C4)1-(Iodomethyl)-2-oxabicyclo[2.1.1]hexene
  • Regioselectivity : Iodide elimination dominates due to lower C–I bond dissociation energy (≈209 kJ/mol vs. C–Br ≈ 285 kJ/mol) .

  • Ring Strain : The resulting alkene retains the strained bicyclic system, enabling further cycloaddition reactions .

Cross-Coupling Reactions

The iodine atom participates in transition-metal-catalyzed couplings:

Reaction Type Catalyst System Coupling Partner Product
Suzuki–MiyauraPd(PPh₃)₄, K₂CO₃Arylboronic acidsBiaryl-functionalized bicyclic ethers
UllmannCuI, 1,10-phenanthrolineAminesN-Aryl derivatives
  • Yields : Reported Suzuki couplings achieve ~75% yield with electron-deficient arylboronic acids .

  • Challenges : Steric hindrance from the bicyclic framework reduces efficiency with ortho-substituted partners.

Ring-Opening Reactions

Acid- or base-mediated ring-opening exploits the oxabicyclo system’s strain:

Reagent Conditions Product
H₂SO₄ (conc.)Reflux, 12 hLinear dihalogenated diol
BH₃·THF0°C to RT, 2 hBoronate intermediate for further functionalization
  • Mechanism : Acidic conditions protonate the ether oxygen, inducing cleavage to form a diol. Borane adds across the strained C–O bond .

Key Research Findings

  • Kinetic Studies : Second-order rate constants for iodide substitution (k = 1.2 × 10⁻³ M⁻¹s⁻¹ in DMSO) exceed bromine substitution by 20-fold.

  • Thermal Stability : Decomposition occurs above 150°C, releasing HI and HBr gases .

This compound’s dual halogenation and strained architecture position it as a versatile intermediate in organic synthesis, with ongoing research exploring its utility in materials science and pharmaceutical development.

Mechanism of Action

The mechanism of action of 4-Bromo-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane involves its ability to participate in various chemical reactions due to the presence of reactive bromine and iodine atoms. These atoms can interact with molecular targets through substitution or addition reactions, leading to the formation of new compounds with different properties .

Comparison with Similar Compounds

Structural and Geometric Similarities

Crystallographic analysis reveals that 2-oxabicyclo[2.1.1]hexanes closely mimic the geometric parameters of ortho-substituted phenyl rings, particularly in exit vector angles (φ1, φ2) and substituent distances (d). This structural mimicry is superior to other bicyclic systems like bicyclo[1.1.1]pentanes or bicyclo[2.1.1]hexanes, which exhibit larger deviations in φ2 angles .

Table 1: Geometric Comparison with Ortho-Substituted Phenyl Rings

Parameter Ortho-Phenyl Ring 2-Oxabicyclo[2.1.1]hexane Bicyclo[1.1.1]pentane
Distance (d, Å) 2.4–2.6 2.4–2.5 2.8–3.0
φ1 Angle (°) 120 115–120 90–100
φ2 Angle (°) 120 110–115 90–100
Dihedral Angle (θ, °) 180 160–175 120–140

Physicochemical Properties

Water Solubility and Lipophilicity

  • 4-Bromo-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane: Introduces polarizable iodine and bromine atoms, which may moderately increase molecular weight and lipophilicity compared to non-halogenated analogs.
  • 4-(Bromomethyl)-2-oxabicyclo[2.1.1]hexane (): Lacks iodine, resulting in lower molecular weight (223.04 g/mol vs. 306.06 g/mol for iodinated analogs). Its clogP is reduced by 0.5–1.4 units compared to phenyl rings .
  • 1-(Iodomethyl)-4-methyl-3-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexane (): The trifluoromethyl group enhances electronegativity and metabolic stability, with a logD reduction of 1.2 units .

Table 2: Solubility and Lipophilicity Trends

Compound Water Solubility (vs. Phenyl) logD Reduction (vs. Phenyl)
2-Oxabicyclo[2.1.1]hexane (generic) 6–10× ↑ 0.5–1.4 ↓
4-(Bromomethyl)-2-oxabicyclo[...]hexane 6× ↑ (fluxapyroxad analog) 0.8 ↓
Iodomethyl-Trifluoromethyl analog Data pending 1.2 ↓

Metabolic Stability and Bioactivity

  • 4-Bromo-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane : Halogen substituents may slow oxidative metabolism. In boscalid analogs, similar structures (e.g., 29 ) showed improved metabolic stability, while lomitapide analogs exhibited reduced stability, indicating context-dependent effects .
  • Non-Halogenated Analogs: Compounds like 2-oxabicyclo[2.1.1]hexane 34 (lomitapide analog) showed reduced stability, likely due to the absence of electron-withdrawing groups .
  • Antifungal Activity : In fluxapyroxad analogs, iodomethyl derivatives retained bioactivity at high concentrations but lost efficacy at lower doses compared to parent compounds .

Key Takeaways

Structural Superiority : 2-Oxabicyclo[2.1.1]hexanes better mimic ortho-phenyl geometry than other bicyclic bioisosteres.

Halogen Effects : Iodine and bromine enhance metabolic stability in certain contexts but may increase lipophilicity.

Context-Dependent Stability : Bioisosteric replacement success varies with the parent compound’s metabolic pathways.

Synthetic Flexibility : Photocyclization and iodocyclization enable scalable production of diverse analogs.

Biological Activity

4-Bromo-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane is a bicyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, physicochemical properties, biological activity, and its implications in drug development.

Synthesis and Characterization

The synthesis of 4-Bromo-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane involves a series of halogenation reactions, where bromine and iodine are introduced into the bicyclic structure. The compound can be synthesized through iodocyclization reactions, which have been validated for producing various 2-oxabicyclo[2.1.1]hexanes that serve as building blocks in medicinal chemistry .

Table 1: Properties of 4-Bromo-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane

PropertyValue
Molecular FormulaC₆H₉BrI
Molecular Weight224.04 g/mol
CAS Number1935986-52-9
PuritySpecified by supplier
Storage ConditionsSealed in dry, store in freezer at -70°C

Biological Activity

Research has indicated that compounds within the 2-oxabicyclo[2.1.1]hexane class exhibit significant biological activities, particularly as bioisosteres of ortho-substituted phenyl rings . These compounds have been integrated into various drug formulations, enhancing their efficacy and selectivity against specific biological targets.

The biological activity of 4-Bromo-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane is primarily linked to its ability to inhibit IGF-IR (Insulin-like Growth Factor Receptor) tyrosine kinase activity, which plays a crucial role in cell proliferation and tumor growth . This inhibition is particularly relevant in the treatment of various cancers including breast, prostate, and colorectal tumors.

Case Studies

Several studies have validated the biological activity of related compounds:

  • Inhibition of Tumor Growth : A study demonstrated that derivatives of 2-oxabicyclo[2.1.1]hexanes effectively inhibited IGF-IR-dependent cell proliferation, showcasing their potential in cancer therapy .
  • Agrochemical Applications : The incorporation of 2-oxabicyclo[2.1.1]hexanes into agrochemicals has shown improved properties compared to traditional compounds, indicating their versatility beyond medicinal applications .

The introduction of halogens (bromine and iodine) into the bicyclic structure enhances its lipophilicity and solubility profile, making it suitable for various biological assays . The presence of an ether oxygen atom also provides additional binding sites for receptor interactions.

Table 2: Comparison of Biological Activity

CompoundActivity TypeReference
4-Bromo-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexaneIGF-IR Inhibition
FluxapyroxadFungicidal Activity
LomitapideLipid-lowering Agent

Q & A

Advanced Research Question

  • X-ray crystallography : Resolve bridgehead substituent configurations (e.g., endo vs. exo) .
  • NMR spectroscopy : Use NOESY/ROESY to confirm spatial proximity of bromo and iodomethyl groups. Coupling constants (J-values) in 1H^{1}\text{H} and 13C^{13}\text{C} NMR help assign ring strain and substituent orientation .
  • High-resolution mass spectrometry (HRMS) : Validate molecular formula and isotopic patterns, especially for halogen-rich compounds .

How can failed iodocyclization reactions be troubleshooted during synthesis?

Advanced Research Question
Common failure modes and solutions:

  • Precursor rigidity : Cyclohexane-derived precursors are too flexible; switch to cyclobutane-based alkenols for conformational preorganization .
  • Solvent optimization : Use biphasic systems (e.g., water/MeOtBu) to enhance iodine solubility and reaction efficiency .
  • Temperature control : Excess heat promotes side reactions (e.g., iodine addition without cyclization). Room temperature or mild heating (≤40°C) is ideal .

What strategies enable functionalization of 2-oxabicyclo[2.1.1]hexanes for medicinal chemistry applications?

Advanced Research Question

  • Post-synthetic modification : Convert iodomethyl to aminomethyl groups via Staudinger reactions or azide-alkyne cycloadditions .
  • Cross-coupling reactions : Suzuki-Miyaura couplings with bromo substituents to introduce aryl/heteroaryl moieties .
  • Photochemical methods : Visible-light-induced [2π+2σ] cycloadditions with bicyclo[1.1.0]butanes to access polysubstituted derivatives .

How does the 2-oxabicyclo[2.1.1]hexane scaffold compare to other saturated bioisosteres (e.g., cubane) in drug design?

Advanced Research Question

  • Spatial mimicry : 2-Oxabicyclo[2.1.1]hexane better mimics ortho-substituted benzenes, while cubane is suited for para-substituted systems .
  • Synthetic accessibility : Iodocyclization offers modularity for 2-oxabicyclo[2.1.1]hexanes, whereas cubane synthesis requires photochemical methods with lower yields .
  • Metabolic stability : Halogenated 2-oxabicyclo[2.1.1]hexanes show improved stability over cubanes due to reduced ring strain and oxidative susceptibility .

What are the challenges in scaling up the synthesis of 4-Bromo-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane?

Advanced Research Question

  • Halogen handling : Large-scale iodine/bromine use requires specialized equipment to manage toxicity and corrosion .
  • Purification : Column chromatography is inefficient for polar halogenated bicyclics; switch to recrystallization or centrifugal partition chromatography .
  • Byproduct mitigation : Optimize stoichiometry to minimize dihalogenated byproducts (e.g., using 1.05 eq. I₂ instead of excess) .

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